molecular formula C12H10N4O2S2 B14636187 Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate CAS No. 55564-18-6

Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate

Cat. No.: B14636187
CAS No.: 55564-18-6
M. Wt: 306.4 g/mol
InChI Key: JEXLMHXGNFKDOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is a complex organic compound that features a benzimidazole core linked to a thiazole ring via a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carbonyl compounds under acidic conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Linking the Thiazole to Benzimidazole: This step involves the formation of a sulfanyl linkage between the thiazole and benzimidazole rings. This can be achieved by reacting the thiazole derivative with a benzimidazole derivative in the presence of a suitable base.

    Carbamate Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzimidazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted benzimidazole and thiazole derivatives

Scientific Research Applications

Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of agrochemicals, such as pesticides and herbicides, due to its potential bioactivity.

Mechanism of Action

The mechanism of action of Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole ring.

    Tiazofurin: An antineoplastic drug with a thiazole ring.

Uniqueness

Methyl {6-[(1,3-thiazol-2-yl)sulfanyl]-1H-benzimidazol-2-yl}carbamate is unique due to its specific combination of a benzimidazole core and a thiazole ring linked via a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

55564-18-6

Molecular Formula

C12H10N4O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

methyl N-[6-(1,3-thiazol-2-ylsulfanyl)-1H-benzimidazol-2-yl]carbamate

InChI

InChI=1S/C12H10N4O2S2/c1-18-11(17)16-10-14-8-3-2-7(6-9(8)15-10)20-12-13-4-5-19-12/h2-6H,1H3,(H2,14,15,16,17)

InChI Key

JEXLMHXGNFKDOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=NC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.